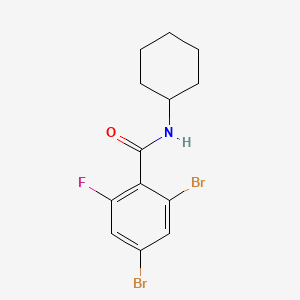
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is a chemical compound with the molecular formula C13H14Br2FNO It is characterized by the presence of bromine, fluorine, and cyclohexyl groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclohexyl and fluorine groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The final step involves the amidation reaction to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of brominated and fluorinated carboxylic acids.
Reduction: Formation of reduced amides and amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Dibromo-6-fluorobenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
2,4-Dibromo-N-cyclohexylbenzamide:
N-cyclohexyl-6-fluorobenzamide: Lacks the bromine atoms, leading to different substitution and reaction patterns.
Uniqueness
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is unique due to the combination of bromine, fluorine, and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C13H14Br2FNO |
|---|---|
分子量 |
379.06 g/mol |
IUPAC 名称 |
2,4-dibromo-N-cyclohexyl-6-fluorobenzamide |
InChI |
InChI=1S/C13H14Br2FNO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) |
InChI 键 |
QYAJSAJOIGXALC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
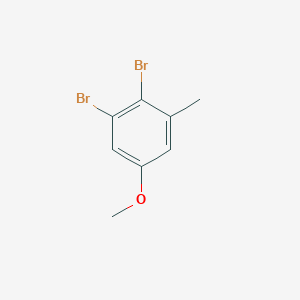
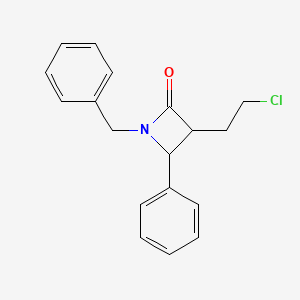
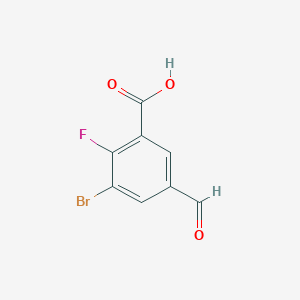


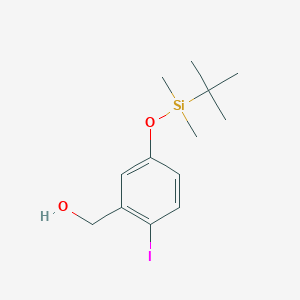
![2-pyridin-3-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14770620.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
